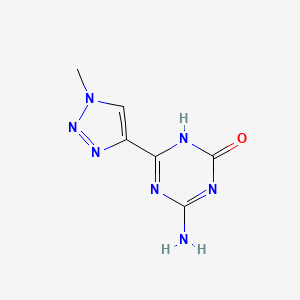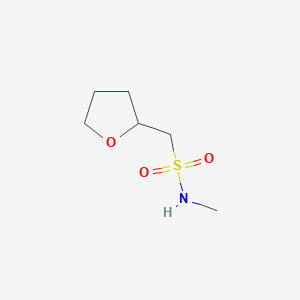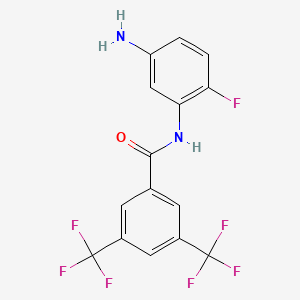
N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide: is a chemical compound with the molecular formula C14H10F4N2O and a molecular weight of 298.2356128 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and two trifluoromethyl groups attached to a benzamide structure. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-fluoroaniline and 3,5-bis(trifluoromethyl)benzoic acid.
Coupling Reaction: The amino group of 5-amino-2-fluoroaniline is coupled with the carboxylic acid group of 3,5-bis(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
- N-(5-Amino-2-fluorophenyl)benzamide
- N-(5-Amino-2-fluorophenyl)-3-(trifluoromethyl)benzamide
- N-(5-Amino-2-fluorophenyl)-2-(trifluoromethyl)benzamide
Comparison: N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and biological activity. Compared to similar compounds with only one trifluoromethyl group, it exhibits enhanced stability, increased lipophilicity, and improved binding affinity to molecular targets .
Propriétés
Formule moléculaire |
C15H9F7N2O |
|---|---|
Poids moléculaire |
366.23 g/mol |
Nom IUPAC |
N-(5-amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H9F7N2O/c16-11-2-1-10(23)6-12(11)24-13(25)7-3-8(14(17,18)19)5-9(4-7)15(20,21)22/h1-6H,23H2,(H,24,25) |
Clé InChI |
VNKOMVMBZMGDOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)


![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)
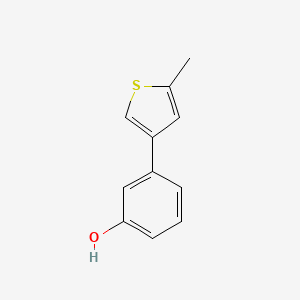
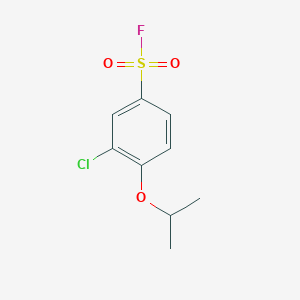


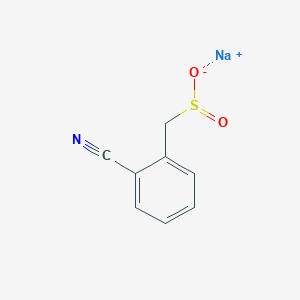
![Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167220.png)
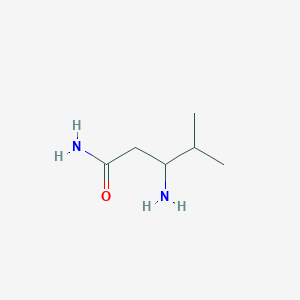
![1-[(Cyclopropylmethyl)amino]but-3-yn-2-one](/img/structure/B13167228.png)
